molecular formula C16H18ClFN2O3 B13528425 N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide

N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide

Cat. No.: B13528425
M. Wt: 340.77 g/mol
InChI Key: XAGJPWTYZJKULH-UHFFFAOYSA-N
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Description

N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide is a complex organic compound characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenyl group, an oxopropyl chain, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent substitution with the 3-chloro-4-fluorophenyl group. The oxopropyl chain is then introduced through a series of reactions, followed by the addition of the prop-2-enamide group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[2-(3-chlorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-{3-[2-(4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.

Uniqueness

N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18ClFN2O3

Molecular Weight

340.77 g/mol

IUPAC Name

N-[3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide

InChI

InChI=1S/C16H18ClFN2O3/c1-2-15(21)19-6-5-16(22)20-7-8-23-14(10-20)11-3-4-13(18)12(17)9-11/h2-4,9,14H,1,5-8,10H2,(H,19,21)

InChI Key

XAGJPWTYZJKULH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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